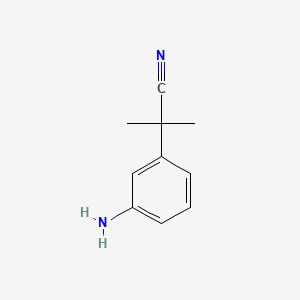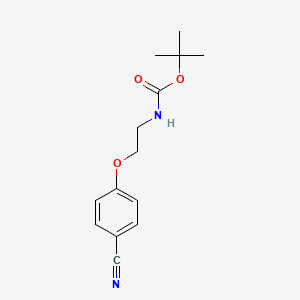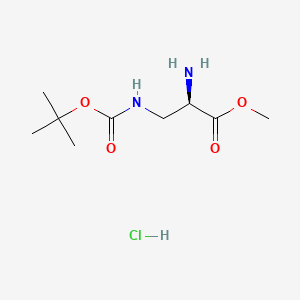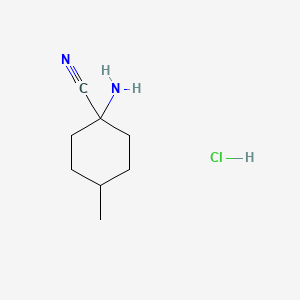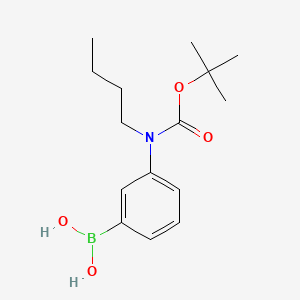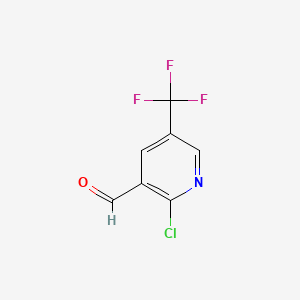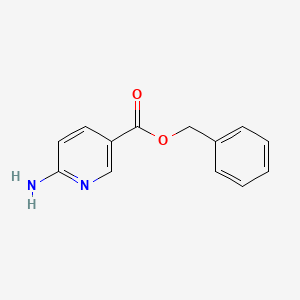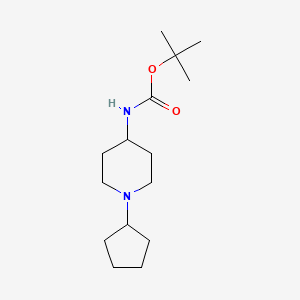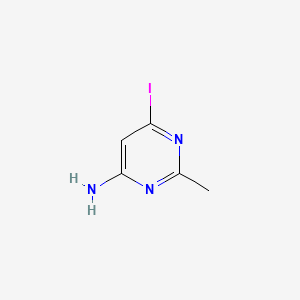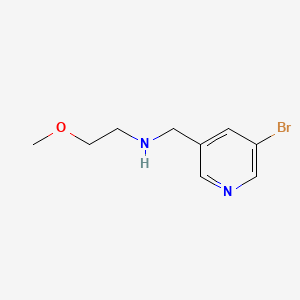
N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride” is a compound with the CAS Number: 1337882-65-1 . It has a molecular weight of 288.01 and is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of a related compound, “(5-bromopyridin-3-yl)methylamine”, has a molecular formula of C7H9BrN2, an average mass of 201.064 Da, and a monoisotopic mass of 199.994904 Da .
Chemical Reactions Analysis
The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids produced a series of novel pyridine derivatives .
Physical And Chemical Properties Analysis
“N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride” is a solid at room temperature . A related compound, “5-Bromo-2-methylpyridin-3-amine”, has a density of 1.6±0.1 g/cm3, a boiling point of 283.5±35.0 °C at 760 mmHg, and a melting point of 108-109℃ .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
One significant application of related compounds to N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine is in catalysis. The study by (Nyamato et al., 2015) explored the use of (imino)pyridine ligands with structures similar to N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine in creating palladium complexes. These complexes demonstrated high catalytic activities in ethylene dimerization, indicating potential applications in industrial catalysis processes.
Synthesis of Bioactive Compounds
N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine and its derivatives have been utilized in the synthesis of various bioactive compounds. For instance, (Hirokawa et al., 2000) described the synthesis of a compound related to N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine that acts as an antagonist for dopamine and serotonin receptors. This suggests potential applications in developing therapeutic agents for neurological disorders.
Photodynamic Therapy
Compounds structurally similar to N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine have been studied for their applications in photodynamic therapy, especially in cancer treatment. The research by (Pişkin et al., 2020) on zinc phthalocyanine derivatives, which share a similar molecular fragment, showed potential in producing high singlet oxygen quantum yield, a crucial aspect for effective photodynamic therapy.
Radioligand Imaging
Another application area is in radioligand imaging for medical diagnostics. (Gao et al., 2016) discussed the synthesis of MK-1064, a compound containing a pyridine moiety similar to N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine, for use as a PET radioligand. This suggests the potential utility of such compounds in imaging specific receptors in the brain, aiding in the diagnosis of neurological conditions.
Synthesis of Heterocyclic Compounds
The molecular structure of N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine is conducive to the synthesis of various heterocyclic compounds. (Morgentin et al., 2009) demonstrated the synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, highlighting the versatility of pyridine derivatives in organic synthesis.
Antimicrobial and Antifungal Activities
Compounds similar to N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine have shown antimicrobial and antifungal activities. For example, (Rao et al., 2013) synthesized an azetidine derivative with a pyridine ring that exhibited promising antibacterial and antifungal properties.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that bromopyridine derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that this compound may interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the bromopyridine moiety of the compound can undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond . This is followed by transmetalation, where an organoboron reagent transfers a nucleophilic organic group to the palladium .
Biochemical Pathways
In the context of organic synthesis, the compound can participate in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling, potentially leading to the synthesis of various biologically active compounds .
Result of Action
As a potential reagent in suzuki-miyaura cross-coupling reactions, its action could result in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine can be influenced by various environmental factors. In the context of Suzuki-Miyaura cross-coupling reactions, factors such as the choice of catalyst, the presence of a suitable organoboron reagent, and the reaction conditions (e.g., temperature, solvent) can significantly impact the outcome of the reaction .
Eigenschaften
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-13-3-2-11-5-8-4-9(10)7-12-6-8/h4,6-7,11H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQABEWNVZMCLPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=CN=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734423 |
Source


|
| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methoxyethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine | |
CAS RN |
1246034-49-0 |
Source


|
| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methoxyethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)

